Dysprosium carbonate
Overview
Description
Dysprosium carbonate is a chemical compound with the formula Dy₂(CO₃)₃. It is a rare earth carbonate that is typically found in the form of a white powder. This compound is known for its unique magnetic and optical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium carbonate can be synthesized through a direct precipitation method. This involves reacting dysprosium nitrate (Dy(NO₃)₃) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at ambient temperature, and the resulting this compound precipitates out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing reaction conditions to control the size and purity of the product. Parameters such as the concentration of reactants, the rate of addition of the carbonate ion, and the reaction temperature are carefully regulated. Additionally, a one-step thermal decomposition method can be used to convert this compound to dysprosium oxide nanoparticles .
Chemical Reactions Analysis
Types of Reactions: Dysprosium carbonate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form dysprosium oxide (Dy₂O₃) and carbon dioxide (CO₂).
Hydrothermal Reactions: In hydrothermal conditions, this compound can transform into various dysprosium hydroxides and oxides depending on the temperature and reaction time.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at temperatures above 500°C.
Hydrothermal Reactions: Conducted in aqueous solutions at elevated temperatures (e.g., 165°C to 220°C) for extended periods.
Major Products:
Dysprosium Oxide (Dy₂O₃): Formed through thermal decomposition.
Dysprosium Hydroxide (Dy(OH)₃): Formed under hydrothermal conditions.
Scientific Research Applications
Dysprosium carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of dysprosium oxide and other dysprosium compounds.
Biology: Investigated for its potential use in biomedical imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets, luminescent devices, and catalysts
Mechanism of Action
The mechanism by which dysprosium carbonate exerts its effects is primarily related to its ability to undergo various chemical transformations. For example, in hydrothermal processes, this compound transforms into dysprosium hydroxide and oxide through a series of dissolution and recrystallization steps. These transformations are driven by changes in temperature and pressure, following Ostwald’s rule of stages .
Comparison with Similar Compounds
Dysprosium Oxide (Dy₂O₃): A common product of dysprosium carbonate decomposition, known for its high thermal stability and magnetic properties.
Dysprosium Hydroxide (Dy(OH)₃): Formed under hydrothermal conditions, used in various chemical applications.
Dysprosium Sulfate (Dy₂(SO₄)₃): Another dysprosium compound with similar solubility properties.
Uniqueness: this compound is unique due to its ability to form highly stable amorphous phases and its versatility in undergoing various chemical transformations. Its magnetic properties and stability under different conditions make it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
dysprosium(3+);tricarbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Dy/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXMZGYYAAPYRV-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Dy+3].[Dy+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Dy2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890594 | |
Record name | Dysprosium carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5066-34-2 | |
Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dysprosium carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didysprosium tricarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.